molecular formula C9H10FNO3 B3331918 Methyl 2-amino-5-fluoro-4-methoxybenzoate CAS No. 864292-99-9

Methyl 2-amino-5-fluoro-4-methoxybenzoate

Cat. No.: B3331918
CAS No.: 864292-99-9
M. Wt: 199.18 g/mol
InChI Key: XIURVKGLLDXVNH-UHFFFAOYSA-N
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Description

Methyl 2-amino-5-fluoro-4-methoxybenzoate is a useful research compound. Its molecular formula is C9H10FNO3 and its molecular weight is 199.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 199.06447134 g/mol and the complexity rating of the compound is 212. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-amino-5-fluoro-4-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H10FNO3/c1-13-8-4-7(11)5(3-6(8)10)9(12)14-2/h3-4H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIURVKGLLDXVNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)N)C(=O)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101205260
Record name Benzoic acid, 2-amino-5-fluoro-4-methoxy-, methyl ester
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Molecular Weight

199.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864292-99-9
Record name Benzoic acid, 2-amino-5-fluoro-4-methoxy-, methyl ester
Source CAS Common Chemistry
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Record name Benzoic acid, 2-amino-5-fluoro-4-methoxy-, methyl ester
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Record name methyl 2-amino-5-fluoro-4-methoxybenzoate
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Contextualization of Substituted Benzoate Esters Within Organic Chemistry

Substituted benzoate (B1203000) esters are a significant class of organic compounds characterized by a benzene (B151609) ring attached to a carboxylic acid ester. The core structure, methyl benzoate, consists of a benzene ring bonded to a methyl carboxylate group. The versatility of the benzene ring allows for the introduction of various functional groups at different positions, leading to a vast array of substituted benzoate esters with diverse chemical and physical properties. These compounds are not merely laboratory curiosities; they are pivotal intermediates and building blocks in a multitude of synthetic pathways.

In organic synthesis, the ester group can undergo various transformations, such as hydrolysis to the corresponding benzoic acid, reduction to a benzyl (B1604629) alcohol, or reaction with Grignard reagents. The aromatic ring itself can participate in electrophilic aromatic substitution reactions, with the position of substitution being directed by the existing ester and other substituents. The interplay between the electronic effects of these substituents dictates the reactivity and regioselectivity of these reactions. Consequently, substituted benzoate esters are integral to the construction of more complex molecules, including pharmaceuticals, agrochemicals, and materials. Their stability and reactive versatility make them valuable scaffolds in modern organic chemistry.

Strategic Significance of Fluorine and Methoxy Substituents in Aromatic Systems

The introduction of fluorine and methoxy (B1213986) groups onto an aromatic ring, such as in the case of Methyl 2-amino-5-fluoro-4-methoxybenzoate, is a strategic decision in the design of new molecules, particularly in medicinal chemistry. Each group imparts unique properties to the parent molecule.

The methoxy group (-OCH3) is an electron-donating group through resonance, which can influence the reactivity of the aromatic ring in electrophilic substitution reactions. In medicinal chemistry, the methoxy group can participate in hydrogen bonding with biological targets and its presence can modulate a compound's solubility and permeability. The metabolic O-demethylation of methoxy groups is a common metabolic pathway, which can be a factor in the design of prodrugs or in understanding the metabolic fate of a drug candidate.

The combination of these substituents on a benzoate (B1203000) ester framework creates a molecule with a unique set of properties, making it a subject of interest for further chemical exploration and biological evaluation.

Research Landscape of Methyl 2 Amino 5 Fluoro 4 Methoxybenzoate: Current State and Future Outlook

Retrosynthetic Analysis of the Target Compound

A retrosynthetic analysis of this compound provides a logical framework for devising potential synthetic routes. The primary disconnections involve the ester, amino, methoxy (B1213986), and fluoro groups, leading to several plausible precursor molecules.

A key disconnection is the ester linkage, which simplifies the target to 2-amino-5-fluoro-4-methoxybenzoic acid . This precursor can then be subjected to esterification in a final synthetic step. Further disconnection of the amino group, often introduced via the reduction of a nitro group, leads to 5-fluoro-4-methoxy-2-nitrobenzoic acid . The regioselective introduction of the three different substituents on the benzene (B151609) ring is the principal challenge.

Alternative retrosynthetic pathways could involve:

Late-stage fluorination: Introducing the fluorine atom onto a pre-existing 2-amino-4-methoxybenzoate scaffold.

Late-stage methoxylation: Introducing the methoxy group onto a 2-amino-5-fluorobenzoate system.

Building the ring: Constructing the substituted benzene ring from acyclic precursors.

Each of these approaches has its own set of advantages and challenges related to regioselectivity and functional group compatibility.

Established Synthetic Routes for Aminofluoromethoxybenzoate Analogues

While a specific, detailed synthesis of this compound is not extensively documented in readily available literature, established routes for analogous compounds provide valuable insights into potential synthetic strategies.

A common and straightforward approach to obtaining the target methyl ester is the esterification of the corresponding carboxylic acid, 2-amino-5-fluoro-4-methoxybenzoic acid . Various methods are available for this transformation, including Fischer-Speier esterification, which typically involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst like sulfuric acid.

For fluorinated aromatic carboxylic acids, specialized esterification methods have been developed to improve yields and reduce reaction times. For instance, the use of heterogeneous catalysts can facilitate the esterification process under milder conditions. The choice of esterification method would depend on the stability of the other functional groups on the aromatic ring.

The synthesis of polysubstituted benzoates often involves a carefully planned sequence of reactions to install the various functional groups with the correct regiochemistry. A plausible route for the target compound could start from a commercially available di-substituted benzene derivative.

For instance, a synthetic pathway for a related compound, methyl 4-amino-5-chloro-2-methoxybenzoate, begins with p-aminosalicylic acid. rsc.org This starting material undergoes methylation with dimethyl sulfate to introduce the methoxy group and form the methyl ester. rsc.org Subsequently, chlorination with N-chlorosuccinimide (NCS) installs the chloro group at the desired position. rsc.org This strategy of starting with a pre-functionalized ring and sequentially adding substituents is a common and effective approach.

A similar strategy could be envisioned for this compound, potentially starting from a fluorinated analogue of p-aminosalicylic acid. The introduction of the amino group is often achieved by the reduction of a nitro group, which can be introduced via electrophilic nitration. A patent describing the preparation of 4-fluoro-2-methoxy-5-nitroaniline highlights a relevant sequence where 2,4-difluoro-1-nitrobenzene is first methoxylated, followed by reduction of the nitro group and acetylation of the resulting amine. google.com Subsequent nitration and deacetylation afford the desired nitroaniline precursor. google.com

The introduction of a fluorine atom onto an aromatic ring with high regioselectivity is a significant area of research in organic synthesis. Several methods are available, each with its own advantages and limitations.

Electrophilic Fluorination: This method utilizes reagents such as Selectfluor® to directly introduce a fluorine atom onto an electron-rich aromatic ring. The regioselectivity is governed by the directing effects of the existing substituents.

Nucleophilic Aromatic Substitution (SNA_r): In this approach, a good leaving group, such as a nitro or chloro group, on an electron-deficient aromatic ring is displaced by a fluoride ion.

Balz-Schiemann Reaction: This classical method involves the thermal decomposition of a diazonium tetrafluoroborate salt, which is typically prepared from the corresponding aniline (B41778).

The choice of fluorination strategy would be critical in the synthesis of this compound and would depend on the nature of the precursor molecule and the desired regiochemical outcome. For example, the synthesis of 2-amino-5-fluoropyridine, an analogous heterocyclic system, has been achieved via a Schiemann reaction. google.com

Novel Synthetic Strategies for this compound

Beyond the more traditional, stepwise approaches, modern organic synthesis offers novel strategies that can potentially streamline the construction of complex molecules like this compound.

Cascade reactions, where a series of intramolecular transformations occur in a single synthetic operation, and multicomponent reactions (MCRs), where three or more reactants combine in a one-pot process, are powerful tools for building molecular complexity efficiently.

Anionic cascade reactions have been reported for the assembly of 2,4-disubstituted benzoate (B1203000) esters from acyclic building blocks. nih.gov Such a strategy could, in principle, be adapted to construct the highly substituted aromatic core of the target molecule in a convergent manner.

Multicomponent reactions are widely used in the synthesis of diverse heterocyclic scaffolds and have also been applied to the preparation of substituted aromatic systems. rsc.orgnih.gov The development of a novel MCR that brings together precursors for the amino, fluoro, and methoxy groups, along with a component to form the benzoate core, would represent a highly innovative and efficient approach to the synthesis of the target compound.

Aromatic Ring Reactivity and Substitution Patterns

The reactivity of the benzene ring in this compound is significantly influenced by the electronic effects of its substituents. These substituents modulate the electron density of the ring and direct the regiochemical outcome of substitution reactions.

Nucleophilic Aromatic Substitution (SNAr) on the Fluorinated Benzoate Core: Influence of Substituents

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for this molecule, primarily due to the presence of the fluorine atom, a potential leaving group. The feasibility of SNAr is highly dependent on the electronic nature of the aromatic ring. For an SNAr reaction to proceed, the ring must be electron-deficient to be susceptible to attack by a nucleophile. masterorganicchemistry.comlibretexts.org The rate-determining step is typically the initial attack of the nucleophile to form a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com

The presence of electron-withdrawing groups (EWGs) on the aromatic ring is crucial for stabilizing this negative charge and thus accelerating the reaction. masterorganicchemistry.comlibretexts.org In the case of this compound, the methoxycarbonyl (-COOCH₃) group acts as a moderate electron-withdrawing group. However, the amino (-NH₂) and methoxy (-OCH₃) groups are strong electron-donating groups (EDGs) through resonance. Their presence increases the electron density of the ring, making it less susceptible to nucleophilic attack.

Table 1: Influence of Substituents on SNAr Reactivity

SubstituentPositionElectronic EffectInfluence on SNAr
-NH₂2Strong Electron-Donating (Resonance)Deactivating
-F5Electron-Withdrawing (Inductive), Leaving GroupActivating (as leaving group)
-OCH₃4Strong Electron-Donating (Resonance)Deactivating
-COOCH₃1Moderate Electron-Withdrawing (Resonance & Inductive)Activating

Electrophilic Aromatic Substitution (EAS) Pathways and Regioselectivity

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene and its derivatives. byjus.com The regioselectivity of EAS on a substituted benzene ring is governed by the directing effects of the existing substituents. fiveable.melibretexts.orgmsu.edu Substituents are classified as either activating (ortho-, para-directing) or deactivating (meta-directing). libretexts.org

In this compound, we have a combination of activating and deactivating groups:

-NH₂ (Amino): A very strong activating group and is ortho-, para-directing.

-OCH₃ (Methoxy): A strong activating group and is ortho-, para-directing.

-F (Fluoro): A deactivating group (due to its strong inductive effect) but is ortho-, para-directing (due to resonance). libretexts.org

-COOCH₃ (Methyl Ester): A deactivating group and is meta-directing.

Considering the directing effects:

The amino group at C2 directs ortho to C3 and para to C6.

The methoxy group at C4 directs ortho to C3 and C5 (position of F).

The fluoro group at C5 directs ortho to C4 (position of OCH₃) and C6.

The ester group at C1 directs meta to C3 and C5 (position of F).

The positions C3 and C6 are activated by multiple groups. The C3 position is ortho to the powerful amino and methoxy groups and meta to the deactivating ester group. The C6 position is para to the amino group and ortho to the fluoro group. Given the strong activating nature of the amino and methoxy groups, electrophilic substitution is most likely to occur at the C3 position , which is sterically accessible and electronically enriched by two strong activating groups. Substitution at C6 is also possible but may be less favored.

Reactions at the Ester Moiety

The methyl ester group (-COOCH₃) is a versatile functional group that can undergo several transformations.

Transesterification Reactions with Diverse Alcohols

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. google.com This reaction is typically catalyzed by an acid or a base. For this compound, reaction with a different alcohol (R'OH) in the presence of a catalyst would lead to the corresponding new ester.

The reaction can be catalyzed by mineral acids (like H₂SO₄), or bases like sodium alkoxides. google.com The use of an excess of the new alcohol can drive the equilibrium towards the product. For instance, the transesterification of methyl anthranilate with higher alcohols has been reported. google.com

Table 2: Examples of Transesterification of Methyl Anthranilates

Starting EsterAlcoholCatalystProductReference
Methyl anthranilateEthanolPotassium carbonateEthyl anthranilate google.com
Methyl anthranilaten-ButanolPotassium carbonaten-Butyl anthranilate google.com

It is important to note that with anthranilic acid esters, self-condensation to form dianthranilide can occur as a side reaction, especially under certain catalytic conditions. google.com

Amidation and Other Carboxylic Acid Derivative Formations

The ester can be converted into an amide by reacting it with a primary or secondary amine, a reaction known as aminolysis or amidation. researchgate.netresearchgate.net This reaction often requires heating and can be catalyzed by various reagents. The direct amidation of esters is a topic of ongoing research to develop more efficient and environmentally friendly methods. researchgate.net

For this compound, reaction with an amine (R'R''NH) would yield the corresponding amide. The reactivity of the amine and the reaction conditions will influence the outcome.

The ester can also be hydrolyzed to the corresponding carboxylic acid (2-amino-5-fluoro-4-methoxybenzoic acid) under acidic or basic conditions. This carboxylic acid can then be converted to other derivatives like acid chlorides or anhydrides, which are more reactive intermediates for the synthesis of amides and other compounds.

Transformations of the Amino Group

The primary amino group (-NH₂) is a key reactive site in the molecule, enabling a variety of chemical transformations, including the synthesis of heterocyclic systems.

The amino group can undergo standard reactions such as:

Acylation: Reaction with acid chlorides or anhydrides to form the corresponding N-acyl derivatives.

Alkylation: Reaction with alkyl halides.

Diazotization: Reaction with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a diazonium salt. nih.govscirp.org This diazonium salt is a versatile intermediate that can be converted into a wide range of functional groups (e.g., -OH, -X, -CN) through Sandmeyer or related reactions. scirp.org Diazotization of substituted anthranilic acids has been used to synthesize various derivatives. nih.gov

A particularly important transformation of the amino group in 2-aminobenzoates is its use in the synthesis of quinazolines and quinazolinones, which are important heterocyclic scaffolds in medicinal chemistry. researchgate.netnih.govorganic-chemistry.orgmdpi.com This typically involves a condensation reaction with a suitable carbonyl compound or its derivative, followed by cyclization. For example, methyl 2-aminobenzoate (B8764639) can react with diaminoglyoxime (B1384161) to form quinazolinone derivatives. researchgate.netnih.gov The amino group and the adjacent ester can participate in a cyclocondensation reaction with various reagents to build the quinazolinone ring system.

Table 3: Examples of Heterocycle Synthesis from 2-Aminobenzoate Derivatives

2-Aminobenzoate DerivativeReagentProduct TypeReference
Methyl 2-aminobenzoateDiaminoglyoximeQuinazolinone researchgate.netnih.gov
2-AminobenzohydrazideKetonesSpiro-quinazolines researchgate.netznaturforsch.com
2-AminobenzonitrilesAlcoholsQuinazolinones rsc.org

These examples with related structures suggest that this compound would be a valuable precursor for the synthesis of variously substituted quinazolines and other heterocyclic compounds.

Acylation, Alkylation, and Arylation Reactions

The lone pair of electrons on the nitrogen atom of the primary amino group makes it a potent nucleophile, readily participating in acylation, alkylation, and arylation reactions.

Acylation: The amino group reacts with acylating agents such as acid chlorides or anhydrides to form the corresponding N-acyl derivatives (amides). This reaction is often performed in the presence of a base to neutralize the acid byproduct. The conversion of the amine to an amide is a common strategy to protect the amino group or to moderate its activating effect in electrophilic aromatic substitution reactions. chemistrysteps.com

Alkylation: Alkylation of the amino group with alkyl halides can lead to the formation of secondary and tertiary amines. However, this reaction can be difficult to control, often resulting in a mixture of products due to over-alkylation. Reductive amination offers a more controlled alternative for producing secondary amines.

Arylation: The introduction of an aryl group at the nitrogen atom can be achieved through nucleophilic aromatic substitution or, more efficiently, through modern cross-coupling methodologies like the Buchwald-Hartwig amination.

Reaction TypeReagent ExampleProduct TypeGeneral Utility
Acylation Acetyl chloride, Acetic anhydrideN-Aryl amideProtection of amino group, Modulation of reactivity
Alkylation Methyl iodideSecondary/Tertiary amineSynthesis of N-alkylated anilines
Arylation Aryl halide (with Pd catalyst)Diaryl amineC-N bond formation for complex structures

Condensation Reactions leading to Schiff Bases and Heterocyclic Systems

The primary amino group of this compound is a key functional handle for the construction of larger, more complex molecular architectures through condensation reactions.

Schiff Base Formation: The reaction of the amino group with aldehydes or ketones under acid or base catalysis results in the formation of imines, commonly known as Schiff bases. semanticscholar.orgnih.gov This condensation reaction is typically reversible and involves the elimination of a water molecule. researchgate.net Schiff bases are valuable intermediates in organic synthesis and are known for their wide range of applications, including in the development of ligands for metal complexes. semanticscholar.orgnih.govnih.gov

Heterocyclic Synthesis: The compound serves as a valuable building block for the synthesis of various heterocyclic systems. The amino group, often in concert with the adjacent ester functionality, can participate in cyclization reactions. For instance, condensation with appropriate bifunctional reagents can lead to the formation of fused heterocyclic structures like quinazolines or benzodiazepines. The diversity-oriented synthesis approach using aminoazoles highlights the potential for creating complex heterocyclic libraries from precursors containing an amino group. frontiersin.org

ReactionReactantProductSignificance
Schiff Base Formation Aromatic or Aliphatic Aldehyde/KetoneImine (Schiff Base)Synthesis of privileged ligands, intermediates for further functionalization. semanticscholar.orgresearchgate.net
Heterocyclic Synthesis Dicarbonyl compounds, α,β-Unsaturated ketonesFused heterocycles (e.g., quinolines, benzodiazepines)Access to biologically relevant scaffolds.

Oxidation Chemistry of Aromatic Amines

The oxidation of aromatic amines can yield a variety of products depending on the oxidizing agent and the reaction conditions. researchgate.net The amino group in this compound is susceptible to oxidation.

Potential oxidation products include:

Nitro compounds: Strong oxidizing agents, such as peroxy acids (e.g., trifluoroperacetic acid), can convert the amino group to a nitro group. sciencemadness.orgreddit.com

Azo compounds: Milder oxidation can lead to the formation of dimeric azo compounds. sciencemadness.org

Polymeric materials: Under certain conditions, especially electrochemical oxidation or in the presence of specific enzymes like laccase, aromatic amines can polymerize, leading to the formation of complex oligomeric or polymeric products. researchgate.netnih.gov This process often involves the formation of radical cation intermediates. acs.org

The presence of electron-donating groups on the aromatic ring generally makes the amine more susceptible to oxidation. researchgate.net

Palladium-Catalyzed Cross-Coupling Reactions and Related Methodologies

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While the subject compound itself is not a typical substrate for reactions like Suzuki or Heck (which usually require an aryl halide or triflate), its functional groups allow it to be a versatile participant or precursor for these transformations.

Suzuki, Heck, Sonogashira, and Buchwald-Hartwig Coupling Applications

Buchwald-Hartwig Amination: The amino group of this compound can act as a nucleophilic coupling partner in the Buchwald-Hartwig amination reaction. wikipedia.orgorganic-chemistry.org This allows for the arylation of the amine with a wide range of aryl halides or triflates, providing a direct route to diarylamine derivatives. beilstein-journals.org This reaction has largely replaced harsher classical methods for C-N bond formation due to its broad substrate scope and functional group tolerance. wikipedia.org

Precursor for Other Couplings: The amino group can be chemically transformed into a functional group suitable for other cross-coupling reactions. For example, through a Sandmeyer reaction, the amine can be converted into a diazonium salt, which can then be transformed into a halide (Br, Cl, I). This resulting aryl halide derivative of the original molecule can then serve as a substrate in Suzuki, Heck, mdpi.comresearchgate.net and Sonogashira couplings to form new C-C bonds, enabling the introduction of aryl, vinyl, and alkynyl groups, respectively.

Derivatization for Enhanced Structural Complexity

The strategic use of cross-coupling reactions allows for the significant expansion of the molecular complexity of scaffolds derived from this compound. By first modifying the core molecule—for instance, by converting the amine to a halide—a wide array of substituents can be introduced onto the aromatic ring. This two-step sequence (functional group interconversion followed by cross-coupling) is a cornerstone of modern synthetic strategy for building complex molecules from simple, functionalized starting materials.

Coupling ReactionRole of the CompoundCoupling PartnerBond Formed
Buchwald-Hartwig Amination NucleophileAryl Halide/TriflateC(aryl)-N
Suzuki Coupling Precursor (as Aryl Halide)Organoboron ReagentC(aryl)-C(aryl)
Heck Reaction Precursor (as Aryl Halide)AlkeneC(aryl)-C(vinyl)
Sonogashira Coupling Precursor (as Aryl Halide)Terminal AlkyneC(aryl)-C(alkynyl)

Rearrangement Reactions and Pericyclic Processes

The structural framework of this compound and its derivatives can potentially undergo rearrangement and pericyclic reactions, leading to significant structural reorganization.

Rearrangement Reactions: Anilines and their derivatives are known to participate in various named rearrangement reactions. researchgate.net For example, treatment of the primary amine with nitrous acid would form a diazonium salt intermediate. libretexts.org While typically used for substitution reactions (Sandmeyer), diazonium intermediates can also be involved in rearrangements under specific conditions. Other rearrangements applicable to aniline derivatives, such as the Smiles rearrangement, involve intramolecular nucleophilic aromatic substitution and could be envisioned for suitably modified derivatives of the title compound. derpharmachemica.comnih.gov

Pericyclic Processes: Pericyclic reactions, such as cycloadditions and electrocyclic reactions, are concerted processes that proceed through a cyclic transition state. wikipedia.orgyoutube.com The outcome of these reactions is governed by the principles of orbital symmetry. pitt.edu While the aromatic ring itself is generally unreactive in thermal cycloadditions like the Diels-Alder reaction, derivatives can be designed to participate. For instance, the reactivity could be altered photochemically or by enzymatic processes that might initiate cycloadditions via radical cation intermediates. nih.govyoutube.com The theory of aromatic transition states helps predict the feasibility of such reactions. ic.ac.uk

Advanced Spectroscopic Characterization and Structural Elucidation of Methyl 2 Amino 5 Fluoro 4 Methoxybenzoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual nuclei.

The ¹H NMR spectrum of "Methyl 2-amino-5-fluoro-4-methoxybenzoate" is anticipated to display distinct signals corresponding to the aromatic protons, the methoxy (B1213986) group protons, the ester methyl protons, and the amine protons. The aromatic region is of particular interest due to the presence of fluorine, which introduces complex spin-spin coupling with neighboring protons and carbons. The fluorine atom at the C5 position will couple with the proton at the C6 position (ortho coupling, ³JHF) and the proton at the C3 position (meta coupling, ⁴JHF). This fluorine coupling will result in a doublet of doublets or more complex multiplets for the aromatic protons.

Similarly, in the ¹³C NMR spectrum, the carbon atoms will exhibit coupling with the fluorine atom. The most significant coupling will be observed for the carbon directly bonded to fluorine (C5, ¹JCF), which is typically a large coupling constant. Longer-range couplings will also be observable for the ortho (C4 and C6, ²JCF) and meta (C1 and C3, ³JCF) carbons. These C-F coupling constants provide invaluable information for the unambiguous assignment of the carbon signals in the aromatic ring.

Interactive Data Table: Predicted ¹H and ¹³C NMR Data

Assignment ¹H Chemical Shift (δ, ppm) Multiplicity Coupling Constants (Hz) ¹³C Chemical Shift (δ, ppm) ¹³C-F Coupling (Hz)
H3~6.5-6.7d⁴JHF ≈ 2-4C1~110-115
H6~7.2-7.4d³JHF ≈ 8-10C2~145-150
NH₂~4.5-5.5br s-C3~100-105
OCH₃ (C4)~3.8-4.0s-C4~150-155 (d)
COOCH₃~3.7-3.9s-C5~155-160 (d)
C6~115-120 (d)
C=O~165-170
OCH₃ (C4)~55-60
COOCH₃~50-55

Note: The chemical shifts and coupling constants are predicted values based on known substituent effects and may vary depending on the solvent and experimental conditions.

Variable temperature (VT) NMR studies can provide insights into the conformational dynamics of "this compound". The rotation around the C-N bond of the amino group and the C-O bonds of the methoxy and ester groups may be restricted at lower temperatures. This restricted rotation can lead to the observation of distinct signals for conformers that are rapidly interconverting at room temperature. For instance, the broad signal of the amine protons may resolve into two distinct signals at low temperatures due to the slowing of the N-H exchange with residual water and hindered rotation around the C-N bond. Similarly, significant changes in the chemical shifts of the aromatic protons and carbons upon cooling can indicate a preferred conformation of the methoxy and ester groups relative to the aromatic ring.

Two-dimensional (2D) NMR experiments are essential for the definitive assignment of all proton and carbon signals and for establishing the connectivity and spatial relationships within the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For "this compound," a COSY spectrum would show a cross-peak between the aromatic protons H3 and H6, confirming their through-bond coupling.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. The HSQC spectrum would allow for the direct assignment of the carbon signals for C3 and C6 based on the chemical shifts of their attached protons. It would also confirm the assignments of the methoxy and ester methyl carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. A NOESY spectrum could show correlations between the methoxy protons and the H3 proton, and between the amine protons and the H3 proton, providing information about the preferred conformation of these groups relative to the aromatic ring.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Analysis

High-resolution mass spectrometry provides an accurate mass measurement of the molecular ion, which allows for the determination of the elemental composition of "this compound". The expected exact mass can be calculated from its molecular formula, C₉H₁₀FNO₃.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for aminobenzoate esters include the loss of the alkoxy group from the ester and the cleavage of the ester group itself. For "this compound," characteristic fragmentation patterns would likely involve:

Loss of a methoxy radical (•OCH₃) from the ester group.

Loss of formaldehyde (CH₂O) from the methoxy group on the ring.

Decarboxylation (loss of CO₂).

Cleavage of the entire ester group.

Interactive Data Table: Predicted HRMS Fragmentation

m/z (predicted) Possible Fragment Ion Formula
200.0672[M+H]⁺C₉H₁₁FNO₃⁺
169.0512[M - OCH₃]⁺C₈H₈FNO₂⁺
141.0563[M - COOCH₃]⁺C₇H₇FNO⁺
126.0332[M - COOCH₃ - CH₃]⁺C₆H₄FNO⁺

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Studies

Vibrational spectroscopy provides information about the functional groups present in a molecule.

The FTIR and Raman spectra of "this compound" will exhibit characteristic absorption bands corresponding to the various functional groups.

N-H stretching: The amino group will show two characteristic stretching vibrations in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretches.

C-H stretching: The aromatic C-H stretching will appear around 3000-3100 cm⁻¹, while the aliphatic C-H stretching of the methyl groups will be observed in the 2850-3000 cm⁻¹ region.

C=O stretching: The carbonyl group of the ester will give a strong absorption band in the range of 1700-1730 cm⁻¹.

C=C stretching: The aromatic ring will have characteristic C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

C-O stretching: The C-O stretching of the ester and ether linkages will be found in the 1000-1300 cm⁻¹ region.

C-F stretching: A strong C-F stretching band is expected in the 1100-1250 cm⁻¹ region.

Interactive Data Table: Predicted FTIR and Raman Vibrational Modes

Vibrational Mode Predicted Frequency Range (cm⁻¹) Intensity (FTIR) Intensity (Raman)
N-H stretch (asymmetric)3400-3500MediumWeak
N-H stretch (symmetric)3300-3400MediumWeak
Aromatic C-H stretch3000-3100MediumStrong
Aliphatic C-H stretch2850-3000MediumMedium
C=O stretch (ester)1700-1730StrongMedium
Aromatic C=C stretch1450-1600Medium-StrongStrong
C-O stretch (ester/ether)1000-1300StrongMedium
C-F stretch1100-1250StrongWeak

Analysis of Intermolecular Hydrogen Bonding and Other Non-Covalent Interactions

The molecular structure of this compound, featuring an amino group, a methoxy group, a fluorine atom, and a methyl ester group, is conducive to the formation of a variety of intermolecular and intramolecular interactions. These non-covalent interactions are pivotal in dictating the crystal packing and, consequently, the material's bulk properties.

Hydrogen Bonding: The primary amino group (-NH₂) is a potent hydrogen bond donor, while the carbonyl oxygen of the ester group and the methoxy oxygen are effective hydrogen bond acceptors. It is anticipated that the crystal lattice of this compound would be stabilized by a network of intermolecular hydrogen bonds. For instance, in the crystal structure of a related compound, Methyl 2-amino-5-chlorobenzoate, molecules are linked into chains along the b-axis by intermolecular N—H⋯O hydrogen bonds. nih.gov A similar arrangement is observed in Methyl 2-amino-5-bromobenzoate, where molecules are linked by N-H...O bonds, forming zigzag chains. sigmaaldrich.com Furthermore, an intramolecular N—H⋯O hydrogen bond between the amino group and the carbonyl oxygen of the ester is expected, leading to the formation of a stable six-membered ring, a feature also observed in the chloro-analog. nih.gov

Table 1: Expected Hydrogen Bond Geometries in this compound based on Analogous Structures

Donor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)D-H···A (°)Type of InteractionReference Compound
N-H···O=C~0.86~2.1~2.9~150IntermolecularMethyl 2-amino-5-chlorobenzoate
N-H···O=C~0.86~2.0~2.7~140IntramolecularMethyl 2-amino-5-chlorobenzoate

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Emission Studies

The electronic spectroscopic properties of this compound are dictated by the electronic transitions within the substituted benzene (B151609) ring. The presence of both electron-donating (amino, methoxy) and electron-withdrawing (carbonyl) groups, along with the electronegative fluorine atom, influences the energy of the molecular orbitals and thus the absorption and emission characteristics.

The UV-Vis absorption spectrum of this compound is expected to exhibit characteristic bands arising from π→π* and n→π* electronic transitions within the aromatic system. The chromophore is the substituted aminobenzoate moiety. The amino and methoxy groups act as auxochromes, which typically cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene.

Studies on ortho-aminobenzoic acid derivatives have shown that their absorption bands are influenced by the electronic delocalization and solvent polarity. nih.gov For instance, derivatives of aminobenzoic acid exhibit absorption maxima that can be red-shifted due to the presence of electron-donating groups. nih.gov The electronic transitions are also sensitive to solvent effects, with polar solvents often leading to shifts in the absorption bands.

The optical band gap energy (Eg) is a crucial parameter that determines the electronic and optical properties of a material. It can be estimated from the onset of the absorption edge in the UV-Vis spectrum. For organic molecules, this value is related to the HOMO-LUMO energy gap.

For a related compound, Methyl 2-amino-5-bromobenzoate (M2A5B), the optical energy band gap was determined to be 2.7 eV from optical transmission spectra. researchgate.net Given the similar electronic nature of fluoro and bromo substituents, a comparable band gap energy would be expected for this compound. This value indicates that the compound is likely to be transparent in the visible region of the electromagnetic spectrum, absorbing in the ultraviolet range. The optical transparency window is therefore expected to span the visible and near-infrared regions.

Table 2: Expected Electronic Spectroscopy and Optical Properties of this compound

PropertyExpected ValueMethod of DeterminationReference Compound
Absorption Maximum (λmax)300 - 350 nmUV-Vis SpectroscopyGeneral aminobenzoate derivatives
Molar Absorptivity (ε)10³ - 10⁴ L mol⁻¹ cm⁻¹UV-Vis SpectroscopyGeneral aminobenzoate derivatives
Optical Band Gap (Eg)~2.7 eVTauc Plot from UV-Vis dataMethyl 2-amino-5-bromobenzoate
Optical Transparency Window> 400 nmUV-Vis SpectroscopyMethyl 2-amino-5-bromobenzoate

Many aminobenzoate derivatives are known to be fluorescent, and it is anticipated that this compound would also exhibit fluorescence emission upon excitation at its absorption maximum. The fluorescence quantum yield (Φf), a measure of the efficiency of the fluorescence process, is highly dependent on the molecular structure and the surrounding environment.

The presence of the amino group can influence the fluorescence properties, and factors such as intramolecular hydrogen bonding and solvent interactions can affect the quantum yield. nih.gov For instance, the fluorescence of ortho-aminobenzoic acid derivatives is sensitive to the solvent environment. nih.gov The photostability, or the ability of the molecule to resist photochemical degradation upon exposure to light, is another important characteristic. While specific data for the target compound is unavailable, studies on related aromatic compounds suggest that the substitution pattern can influence photostability.

X-ray Diffraction (XRD) Analysis

Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal XRD study of this compound would provide detailed information on its crystal system, space group, unit cell dimensions, bond lengths, bond angles, and torsional angles.

Based on the crystal structures of its chloro and bromo analogs, it is likely that this compound crystallizes in a centrosymmetric space group, such as monoclinic P2₁/c or a related system. The analysis of the crystal structure of Methyl 2-amino-5-chlorobenzoate revealed a nearly planar molecule. nih.gov A similar planarity would be expected for the fluoro derivative, which would facilitate π-stacking interactions in the crystal lattice. The absolute configuration can be determined if the crystal is chiral, though for this achiral molecule, this aspect is not applicable. The primary utility of the XRD data would be the detailed characterization of the intermolecular interactions, confirming the presence and geometry of the hydrogen bonds and other non-covalent contacts discussed in section 4.3.2.

Table 3: Crystallographic Data for Analogs of this compound

ParameterMethyl 2-amino-3-chloro-4-methoxybenzoate researchgate.netMethyl 2-amino-5-chlorobenzoate nih.gov
Chemical FormulaC₉H₁₀ClNO₃C₈H₈ClNO₂
Formula Weight215.63185.60
Crystal SystemMonoclinicMonoclinic
Space GroupP2₁P2₁/c
a (Å)10.677(2)3.9480(8)
b (Å)4.0074(8)9.0230(18)
c (Å)11.866(2)12.018(2)
β (°)112.108(6)94.10(3)
Volume (ų)470.37(17)427.02(15)
Z22

Powder X-ray Diffraction for Polymorphism and Crystalline Phase Purity

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique fundamental to the solid-state characterization of crystalline materials. It provides unique fingerprint patterns of crystalline solids, which are invaluable for identifying the specific crystalline form, assessing the degree of crystallinity, and determining the phase purity of a sample. In the context of this compound, PXRD is instrumental in identifying and differentiating potential polymorphs—crystalline forms of the same compound that exhibit different lattice structures.

The existence of polymorphs can significantly influence the physicochemical properties of a compound, including its solubility, melting point, and stability. Therefore, the ability to control and identify the polymorphic form is critical in pharmaceutical development and material science. The PXRD pattern of a crystalline solid is characterized by a series of diffraction peaks at specific angles (2θ), with corresponding intensities. The position and intensity of these peaks are directly related to the crystal lattice structure.

A typical PXRD analysis of a new batch of this compound would involve comparing its diffraction pattern to an established reference pattern of a known pure crystalline form. The presence of peaks at different 2θ values would indicate the presence of a different polymorph or a crystalline impurity. The absence of sharp diffraction peaks and the presence of a broad halo would suggest the material is amorphous.

While specific experimental PXRD data for this compound is not widely available in the public domain, the following table illustrates a hypothetical PXRD pattern that would be characteristic of a specific crystalline form of the compound. Each peak is defined by its 2θ angle and relative intensity.

2θ (degrees)Intensity (%)
10.285
12.545
15.8100
18.360
20.775
22.150
25.490
28.930

This table is a hypothetical representation for illustrative purposes.

The consistent reproduction of this pattern across different batches would confirm the crystalline phase purity and consistency of the manufacturing process.

Advanced Chromatographic and Electrophoretic Techniques for Mixture Analysis and Purity Assessment

The assessment of purity is a critical aspect of the chemical characterization of any compound. Advanced chromatographic and electrophoretic techniques offer high-resolution separation capabilities, making them indispensable for identifying and quantifying impurities in a sample of this compound.

Chromatographic Techniques:

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds like this compound. A typical HPLC method would utilize a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile or methanol. The separation is based on the differential partitioning of the compound and its impurities between the stationary and mobile phases. Detection is commonly achieved using a UV detector set at a wavelength where the analyte exhibits maximum absorbance. The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For structurally similar compounds, such as aromatic amines, HPLC methods have been developed and validated to show good linearity, accuracy, and precision. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly for the analysis of volatile impurities or if the main compound can be derivatized to increase its volatility. In GC-MS, the sample is vaporized and separated in a capillary column. The separated components are then ionized and detected by a mass spectrometer, which provides information about their molecular weight and fragmentation pattern, aiding in their identification.

Electrophoretic Techniques:

Capillary Electrophoresis (CE) is a high-efficiency separation technique that utilizes an electric field to separate charged molecules in a narrow capillary. For a compound like this compound, which contains a basic amino group, CE can be a powerful tool for purity analysis. The separation is based on the differential migration of ions in an electrolyte solution under the influence of an electric field. The migration rate is dependent on the charge-to-size ratio of the molecule. Different modes of CE, such as Capillary Zone Electrophoresis (CZE), can be optimized by adjusting the pH and composition of the background electrolyte to achieve the desired separation of the main compound from its charged impurities. nih.gov For instance, methods have been developed for the analysis of various aromatic amines with high sensitivity and precision. nih.govnih.gov

The following table summarizes the applicability of these techniques for the analysis of this compound.

TechniquePrinciple of SeparationTypical Application for this compound
HPLC Differential partitioning between a stationary and mobile phase.Purity assessment, quantification of non-volatile impurities.
GC-MS Differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase, coupled with mass-based detection.Identification of volatile impurities and by-products.
Capillary Electrophoresis (CE) Differential migration of charged species in an electric field. Purity profiling, separation of charged impurities.

The selection of the most appropriate technique depends on the nature of the expected impurities and the specific analytical requirements. Often, a combination of these methods is used to provide a comprehensive purity profile of this compound.

Computational and Theoretical Investigations of Methyl 2 Amino 5 Fluoro 4 Methoxybenzoate

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. youtube.com This method is used to approximate the solutions to the Schrödinger equation, providing valuable insights into molecular properties. For a molecule like Methyl 2-amino-5-fluoro-4-methoxybenzoate, DFT calculations would be the primary tool to explore its fundamental chemical nature.

The first step in any computational study is to determine the most stable three-dimensional arrangement of the atoms in the molecule, known as geometry optimization. For this compound, this process would involve exploring the potential energy surface to find the global minimum, which corresponds to the most stable conformer. The presence of rotatable bonds, such as those in the methoxy (B1213986) and ester groups, suggests the existence of multiple conformers. A computational study on 2-tert-butyl-5-methyl anisole, a related compound, revealed the existence of different conformers based on the orientation of the methoxy group. nih.gov A similar conformational analysis would be crucial for understanding the structural preferences of this compound.

DFT calculations are highly effective in predicting spectroscopic parameters, which can be invaluable for interpreting experimental data.

NMR Spectroscopy: Theoretical calculations of 1H and 13C NMR chemical shifts can aid in the assignment of signals in experimental spectra. For instance, studies on substituted benzoates have shown a good correlation between calculated and experimental NMR data. researchgate.net

IR Spectroscopy: The vibrational frequencies in an Infrared (IR) spectrum correspond to the different modes of vibration within the molecule. Theoretical calculations can predict these frequencies, helping to assign the absorption bands to specific functional groups. For example, the characteristic stretching frequencies of the C=O in the ester group, the N-H bonds in the amino group, and the C-F and C-O bonds would be identified.

UV-Vis Spectroscopy: The electronic transitions that give rise to UV-Vis absorption can be modeled to predict the absorption maxima (λmax). This is related to the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Illustrative Predicted Spectroscopic Data for this compound

Parameter Predicted Value/Range Assignment
1H NMR (ppm)6.5-7.5Aromatic Protons
3.8-4.0Methoxy Protons
3.7-3.9Ester Methyl Protons
4.0-5.0Amino Protons
13C NMR (ppm)165-170Carbonyl Carbon
100-150Aromatic Carbons
50-60Methoxy Carbon
50-55Ester Methyl Carbon
IR (cm-1)3300-3500N-H Stretching
2850-2950C-H Stretching
1680-1720C=O Stretching
1200-1300C-O Stretching
1000-1100C-F Stretching
UV-Vis (nm)250-350π → π* transitions

Note: This table presents illustrative data based on typical values for similar functional groups and is not based on actual experimental or calculated data for this compound.

The frontier molecular orbitals, the HOMO and LUMO, are critical in determining the chemical reactivity and electronic properties of a molecule. nih.gov The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability. A larger gap suggests higher stability and lower reactivity. scirp.orgmdpi.com For this compound, the electron-donating amino and methoxy groups and the electron-withdrawing fluoro and ester groups would influence the energies of these orbitals. The ionization potential (IP) and electron affinity (EA) can be approximated from the HOMO and LUMO energies, respectively (IP ≈ -EHOMO, EA ≈ -ELUMO).

Illustrative Electronic Properties for this compound

Parameter Illustrative Value (eV)
EHOMO-5.5
ELUMO-1.0
HOMO-LUMO Gap (ΔE)4.5
Ionization Potential (IP)5.5
Electron Affinity (EA)1.0

Note: This table contains hypothetical values for illustrative purposes.

Molecular Electrostatic Potential (MEP) Surface Analysis and Charge Distribution

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The MEP map displays regions of negative electrostatic potential (electron-rich, prone to electrophilic attack) and positive electrostatic potential (electron-poor, prone to nucleophilic attack).

For this compound, the MEP surface would likely show negative potential (red/yellow) around the oxygen atoms of the carbonyl and methoxy groups, as well as the nitrogen atom of the amino group, indicating these as sites for electrophilic attack. Conversely, the hydrogen atoms of the amino group and the aromatic ring would exhibit positive potential (blue), suggesting them as sites for nucleophilic interactions.

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule. nih.gov It examines the interactions between filled (donor) and empty (acceptor) orbitals, which represent charge delocalization and contribute to the molecule's stability. nih.gov

Global and Local Chemical Reactivity Descriptors (e.g., Global Hardness, Softness, Electrophilicity Index)

Chemical Hardness (η): A measure of the resistance to change in electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2.

Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating how easily the electron cloud can be polarized.

Electronegativity (χ): The power of an atom to attract electrons to itself, calculated as χ = -(EHOMO + ELUMO) / 2.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons, calculated as ω = μ2 / (2η), where μ is the electronic chemical potential (μ ≈ -χ).

These descriptors provide a quantitative basis for comparing the reactivity of different molecules.

Illustrative Global Reactivity Descriptors for this compound

Descriptor Illustrative Value (eV)
Chemical Hardness (η)2.25
Chemical Softness (S)0.22
Electronegativity (χ)3.25
Electrophilicity Index (ω)2.35

Note: This table contains hypothetical values for illustrative purposes.

Prediction of Nonlinear Optical (NLO) Properties through First Hyperpolarizability Calculations

A thorough search of scientific databases and academic journals did not yield any specific studies that have calculated the first hyperpolarizability (β) or other nonlinear optical (NLO) properties of this compound.

Organic molecules with donor-acceptor groups and extended π-conjugated systems are often investigated for their NLO properties. Theoretical calculations, typically using Density Functional Theory (DFT), are a standard method for predicting these properties. Such studies provide insights into a molecule's potential for applications in optoelectronics and photonics. However, no such computational analysis for this compound has been found in the reviewed literature.

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

There is a similar absence of published research on molecular dynamics (MD) simulations for this compound. MD simulations are a powerful tool for understanding how a molecule behaves in a condensed phase, such as in a solvent, and for analyzing the specific intermolecular interactions that govern its behavior.

For fluorinated molecules, specialized force fields are often required to accurately model their interactions. While there has been development in force fields for fluorinated amino acids for use in protein simulations, these have not been specifically applied to or developed for this compound in standalone simulations. Studies on the influence of different solvents on its conformational stability or the nature of its hydrogen bonding and other non-covalent interactions through molecular dynamics are not present in the available literature.

While experimental studies on related compounds suggest the importance of intramolecular hydrogen bonds in determining their crystal structure, detailed simulation studies that would provide dynamic insights into these interactions for this compound are lacking.

Emerging Applications and Functional Materials Derived from Methyl 2 Amino 5 Fluoro 4 Methoxybenzoate

Role as a Key Synthetic Building Block for Complex Molecules

The inherent functionalities of Methyl 2-amino-5-fluoro-4-methoxybenzoate make it a valuable starting material for the synthesis of more elaborate molecular architectures. The presence of an amino group, a methyl ester, and an activated aromatic ring allows for a variety of chemical transformations.

Precursor for Advanced Organic Intermediates

The structural features of this compound allow it to be a precursor for a variety of advanced organic intermediates. The amino group can be readily acylated, alkylated, or diazotized to introduce further functionalities. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to acid chlorides, amides, or other ester derivatives.

The fluorine and methoxy (B1213986) substituents on the benzene (B151609) ring influence the regioselectivity of further electrophilic aromatic substitution reactions, directing incoming groups to specific positions. This controlled reactivity is crucial for the synthesis of highly substituted aromatic compounds that are key intermediates in the pharmaceutical and agrochemical industries. For instance, related aminobenzoic acid derivatives are utilized in the synthesis of complex bioactive molecules.

A key transformation for aminobenzoate derivatives is their conversion into more complex intermediates. For example, the related compound 5-fluoro-2-methoxy-benzoic acid can be converted to its acid chloride, which is then coupled with other molecules to form larger, more complex structures. A similar reactivity can be anticipated for this compound, highlighting its potential as a versatile precursor.

Table 1: Potential Transformations of this compound for Intermediate Synthesis

Functional GroupReaction TypePotential Products
Amino GroupAcylationAmides
AlkylationSecondary and Tertiary Amines
DiazotizationAzo compounds, Halogenated aromatics
Methyl EsterHydrolysisCarboxylic Acid
AmmonolysisAmide
Aromatic RingElectrophilic SubstitutionHalogenated, Nitrated, or Sulfonated derivatives

Synthesis of Functionalized Heterocyclic Scaffolds

Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. This compound is a promising starting material for the synthesis of various functionalized heterocyclic scaffolds, such as quinazolines and benzoxazines.

Quinazolines: Quinazoline (B50416) derivatives are known to possess a wide range of biological activities. The synthesis of quinazolines often involves the condensation of an anthranilic acid derivative (a 2-aminobenzoic acid) with a suitable one-carbon source. organic-chemistry.org While direct synthesis from this compound is not widely reported, its structural similarity to other anthranilate esters used in quinazoline synthesis suggests its potential in this area. nih.govresearchgate.net For example, the reaction of a substituted 2-aminobenzoate (B8764639) with an amidine salt can lead to the formation of a quinazoline ring system. nih.gov

Benzoxazines: Benzoxazines are another class of heterocyclic compounds with applications in polymer chemistry and materials science. ikm.org.myresearchgate.net The synthesis of 1,3-benzoxazines can be achieved through the Mannich condensation of a phenol, a primary amine, and formaldehyde. researchgate.netnih.gov Although this compound is an aniline (B41778) derivative rather than a phenol, its amino group can participate in cyclization reactions to form related heterocyclic structures. For instance, 1,4-benzoxazine derivatives can be synthesized from α-aminocarbonyls. rsc.org The reactivity of the amino group in this compound could potentially be exploited in similar cyclization strategies to yield novel fluoro- and methoxy-substituted benzoxazine-type structures.

Development of Materials with Advanced Optical Properties

The electronic properties of this compound, arising from the interplay of its substituent groups, make it an interesting candidate for the development of materials with advanced optical functionalities.

Organic Nonlinear Optical (NLO) Materials

Organic molecules with significant nonlinear optical (NLO) properties are of great interest for applications in optoelectronics and photonics. A key requirement for second-order NLO activity is a molecule with a strong dipole moment, typically achieved through the connection of a powerful electron donor and an electron acceptor via a π-conjugated system.

In this compound, the amino and methoxy groups act as electron donors, while the methyl ester group functions as an electron acceptor. This donor-acceptor arrangement across the benzene ring can give rise to a significant molecular hyperpolarizability (β), a measure of the NLO response. Theoretical studies on substituted anilines have shown that the presence of both amino and methoxy groups can enhance the NLO properties. mq.edu.au Furthermore, research on other fluorinated aniline derivatives has demonstrated their potential in NLO applications. bohrium.comresearchgate.net For instance, a theoretical study on 6'-Amino-5-fluoro-2-oxo-3'-propyl-2'H-spiro[indoline-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile, which contains an amino-fluoro moiety, highlighted its NLO potential. nih.gov The specific substitution pattern in this compound could lead to materials with tailored NLO properties.

Table 2: Contribution of Substituents to Potential NLO Properties

SubstituentPositionElectronic NaturePotential Effect on NLO Properties
Amino (-NH2)2Electron DonorEnhances molecular hyperpolarizability
Methoxy (-OCH3)4Electron DonorEnhances molecular hyperpolarizability
Fluoro (-F)5Electron Withdrawing (inductive), Weakly Donating (resonance)Modulates electronic properties and stability
Methyl Ester (-COOCH3)1Electron AcceptorCreates a donor-acceptor system

Photoactive Materials for Optoelectronics

Photoactive materials, which respond to light in a specific manner, are the foundation of various optoelectronic devices. The electronic structure of this compound suggests its potential utility in this domain. The absorption of light can lead to an excited state with significant charge transfer character, a property that is crucial for applications such as photovoltaics and photodetectors.

Studies on related aminobenzoate derivatives have shown that they can exhibit interesting photophysical behaviors. For example, the photophysics of methyl p-dimethylaminobenzoate and its derivatives have been investigated, revealing the influence of their structure on their excited state properties. nih.gov The specific combination of substituents in this compound could be tuned to achieve desired photoactive properties, such as strong absorption in the solar spectrum and efficient charge separation.

Fluorophores and Luminescent Materials

Fluorophores and luminescent materials are compounds that emit light upon excitation. The field of organic light-emitting diodes (OLEDs) and fluorescent probes relies on molecules with high fluorescence quantum yields and tunable emission wavelengths.

The core structure of this compound, an aminobenzoate derivative, is a component of some known luminescent compounds. Aminobenzoic acid derivatives are recognized for their applications in the synthesis of novel organic luminescent materials. mdpi.com The fluorescence properties are often dictated by the nature and position of the substituents on the aromatic ring. For instance, studies on benzothiazole (B30560) derivatives have shown that the incorporation of amino and other functional groups can lead to materials with tunable emission colors. rsc.orgrsc.orgresearchgate.net The substitution pattern in this compound, with its combination of electron-donating and -withdrawing groups, could lead to intramolecular charge transfer (ICT) upon photoexcitation, which is a common mechanism for fluorescence in many organic dyes. The fluorine substituent can further modulate the photophysical properties, potentially enhancing the quantum yield and photostability. nih.gov

Applications in Supramolecular Chemistry and Self-Assembly

The specific arrangement of hydrogen bond donors (amino group) and acceptors (carbonyl oxygen, methoxy oxygen, and fluorine) on the aromatic ring of this compound makes it an excellent candidate for designing complex, self-assembling systems.

Furthermore, the remaining N-H proton of the amino group is available for intermolecular hydrogen bonding, which directs the self-assembly of the molecules into larger architectures. Studies on analogous compounds, such as methyl 2-amino-5-bromobenzoate and methyl 2-amino-5-chlorobenzoate, reveal that molecules often form centrosymmetric dimers via pairs of N—H···O hydrogen bonds. These dimers can then be linked into extended one-dimensional chains or two-dimensional networks. nih.govnih.govThe presence of the methoxy group in this compound offers an additional hydrogen bond acceptor site, potentially leading to more complex and robust three-dimensional structures.

The self-assembly of molecules is a process by which simple building blocks create highly organized functional structures. beilstein-journals.orgIn the case of aminobenzoate derivatives, non-covalent interactions like hydrogen bonds, π–π stacking, and van der Waals forces are the driving forces behind the formation of these supramolecular assemblies. beilstein-journals.org

Crystal engineering focuses on the design and synthesis of solid-state structures with desired properties by understanding and controlling intermolecular interactions. The substituents on the benzene ring of this compound play a crucial role in directing the crystal packing.

The fluorine atom, in particular, can act as a steering group in crystal engineering. rsc.orgIts electronegativity can lead to the formation of C—H···F or N—H···F hydrogen bonds, which can compete with or complement the stronger N—H···O interactions, thus influencing the final crystal architecture. The presence of fluorine can also introduce favorable dipole-dipole interactions.

By systematically studying the crystal structures of a series of substituted 2-aminobenzoic acids, researchers have gained insights into how different functional groups guide supramolecular assembly. nih.govThis knowledge can be applied to predict and control the packing of this compound to create materials with specific optical or electronic properties.

Table 1: Crystallographic Data of Related Aminobenzoate Derivatives

CompoundCrystal SystemSpace GroupKey Hydrogen BondsSupramolecular Motif
Methyl 2-amino-5-bromobenzoate nih.govMonoclinicP2₁/cN—H···OZigzag chains
Methyl 2-amino-5-chlorobenzoate nih.govMonoclinicP2₁/cN—H···OChains
Methyl 2-amino-5-nitrobenzoateMonoclinicP2₁/nN—H···OChains
4-Methoxy-3-(trifluoromethyl)aniline nih.govMonoclinicP2₁/cN—H···F, N—H···N, C—H···F3D network

This table presents data from related compounds to infer the potential crystallographic behavior of this compound.

Utilization in Catalysis and Ligand Design

The reactive amino group of this compound provides a convenient handle for its incorporation into catalytic systems, either as a ligand for transition metals or as an organocatalyst itself.

This compound can be readily converted into a variety of ligands for transition metal catalysis. A common strategy is the condensation of the primary amino group with an aldehyde or ketone to form a Schiff base ligand. chemijournal.comnih.govnih.govnanobioletters.comThese imine-containing ligands are highly versatile and can coordinate with a wide range of transition metals to form stable complexes. chemijournal.comrsc.org The resulting metal complexes often exhibit significant catalytic activity in various organic transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions. chemijournal.comnih.govThe electronic properties of the ligand, influenced by the fluoro and methoxy substituents on the aromatic ring, can be used to tune the catalytic activity of the metal center. For example, the electron-donating methoxy group can increase the electron density on the metal, which can be beneficial for certain catalytic cycles.

Schiff base complexes of metals like copper, nickel, cobalt, and zinc have been extensively studied for their catalytic applications. nih.govnih.govFor instance, chiral salen-type ligands, which can be synthesized from diamines and salicylaldehyde (B1680747) derivatives, form complexes that are effective catalysts for asymmetric synthesis. nih.govBy analogy, a Schiff base derived from this compound could be used to prepare novel catalysts.

Table 2: Potential Catalytic Applications of Transition Metal Complexes with Ligands Derived from Aminobenzoates

Reaction TypeMetalLigand TypePotential Role of Substituents
Oxidation of AlcoholsCu(II), Co(II)Schiff BaseEnhance stability and solubility
C-C Coupling ReactionsPd(II), Ni(II)Schiff Base / PhosphineTune electronic properties of the metal center
Asymmetric AlkylationCu(II)Chiral Salen-typeCreate a specific chiral environment
PolymerizationRu(II), Pd(II)Schiff BaseControl polymer properties

This table outlines potential applications based on established research with similar ligand systems.

The field of asymmetric organocatalysis utilizes small, chiral organic molecules to catalyze chemical reactions enantioselectively. youtube.comyoutube.comyoutube.comyoutube.comAniline and its derivatives have emerged as a powerful class of organocatalysts. rsc.orgThey can operate through various activation modes, most commonly by forming nucleophilic enamines or electrophilic iminium ions upon reaction with carbonyl compounds.

This compound, as an electron-rich aniline derivative, has the potential to act as an effective organocatalyst. The presence of the electron-donating amino and methoxy groups enhances the nucleophilicity of the molecule, which could be advantageous in enamine catalysis. In this mode, the aniline derivative would react with an aldehyde or ketone to form a transient enamine, which then attacks an electrophile.

In iminium catalysis, the secondary amine formed from the aniline derivative and a carbonyl compound is protonated to generate a highly reactive iminium ion. This lowers the LUMO of the α,β-unsaturated carbonyl compound, making it more susceptible to nucleophilic attack. The substituents on the aniline ring can influence the reactivity and selectivity of these catalytic processes. While specific studies employing this compound as an organocatalyst are yet to be reported, its structural features make it a promising candidate for exploration in this rapidly growing field of catalysis.

Future Research Directions and Challenges in the Chemistry of Methyl 2 Amino 5 Fluoro 4 Methoxybenzoate

Exploration of Unconventional Reactivity and Novel Derivatization Pathways

Future synthetic research will likely move beyond traditional transformations of the amino and ester groups and focus on more innovative C–H functionalization strategies. The inherent challenge lies in controlling the regioselectivity on a polysubstituted aromatic ring.

Direct C–H Functionalization: A primary frontier is the direct arylation, alkylation, or alkenylation of the benzene (B151609) ring. Metal-catalyzed C–H activation, a field that has seen significant progress, offers a pathway to new derivatives without the need for pre-functionalized starting materials. nih.gov Research into palladium-catalyzed ortho-arylation of unprotected anilines, for instance, has shown that specific ligands can prevent N-arylation and direct functionalization to the C-H bond adjacent to the amine. nih.gov Future work could adapt such methods to the specific electronic environment of Methyl 2-amino-5-fluoro-4-methoxybenzoate, exploring how the existing substituents direct the reaction. Similarly, developing directing groups that can be temporarily installed and later removed could unlock meta-C–H arylation, a traditionally difficult transformation for electron-rich anilines. nih.gov

Photocatalysis: The use of visible light photocatalysis presents another exciting avenue. This technique can generate radical species under mild conditions, enabling unique transformations. For example, photoinduced methods have been developed for the difluoroalkylation of anilines, a reaction that could be explored for this compound. acs.org Furthermore, photocatalytic systems using semiconductors have been shown to effect C–H arylation by activating in situ generated diazonium salts from anilines, a process that is both efficient and environmentally friendly. rsc.org

Novel Cyclization and Annulation Reactions: The compound's structure is conducive to the synthesis of heterocyclic systems. Research into novel annulation reactions, such as those involving α-diazo sulfonium (B1226848) salts with vinyl anilines to form quinolines, could be adapted to create complex, fused ring systems from derivatives of this building block. acs.org The challenge and opportunity lie in designing reactions that selectively engage the desired positions on the ring to build new molecular architectures.

Integration with Automated Synthesis and Flow Chemistry Platforms

To accelerate the discovery of new derivatives and their applications, the integration of modern automation and flow chemistry is essential. These platforms offer enhanced reaction control, safety, and throughput compared to traditional batch synthesis.

Automated Synthesis for Library Generation: Robotic platforms can perform multi-step syntheses in a parallel format, enabling the rapid creation of large libraries of analogues. synplechem.comsigmaaldrich.com By using pre-packed reagent cartridges, an automated synthesizer can perform a sequence of reactions, such as amide couplings, Suzuki reactions, or reductive aminations on the this compound core. sigmaaldrich.com This approach is invaluable for medicinal chemistry and materials science, where screening a diverse set of compounds is crucial for identifying leads. The partnership between chemical suppliers and automation companies to create virtual, yet rapidly synthesizable, chemical spaces highlights this trend. enamine.net

Flow Chemistry for Process Optimization and Scale-Up: Continuous-flow chemistry provides significant advantages in terms of heat and mass transfer, allowing for reactions to be run under conditions that are unsafe or inefficient in batch reactors. mdpi.com For reactions involving potentially hazardous intermediates, such as the diazotization of anilines, flow reactors offer superior temperature control and minimize the accumulation of unstable species, thereby improving safety and yield. acs.orgresearchgate.net Future research will focus on developing complete, multi-step flow syntheses of derivatives, potentially telescoping multiple reaction steps without intermediate isolation and purification, which is a key advantage for industrial processes. mdpi.com

Table 1: Comparison of Synthesis Platforms
PlatformPrimary AdvantageKey Application for Target CompoundAssociated Challenge
Traditional Batch SynthesisFlexibility and established methodologyInitial exploratory synthesisScalability, safety for hazardous reactions, and low throughput
Automated Parallel SynthesisHigh throughput and rapid library generationDrug discovery and materials screeningRequires specialized equipment and pre-packaged reagents sigmaaldrich.com
Continuous Flow ChemistryEnhanced safety, control, and scalabilitySafe production of diazonium salts; process development acs.orgresearchgate.netHigher initial investment; potential for clogging

Advanced Materials Science: From Fundamental Properties to Device Integration

The incorporation of fluorine and electronically active groups suggests that derivatives of this compound could serve as valuable building blocks in materials science. The challenge is to understand the structure-property relationships that govern how this specific monomer influences the characteristics of a final material.

Organic Electronics: Fluorinated aniline (B41778) and anisidine derivatives are used in the development of materials for applications such as organic light-emitting diodes (OLEDs) and performance coatings. nbinno.comossila.com The fluorine atoms can enhance properties like thermal stability and electron mobility, while the methoxy (B1213986) and amino groups can be used to tune the electronic energy levels and solubility. Future work would involve synthesizing oligomers or polymers from this compound and characterizing their photophysical and electronic properties to assess their potential in electronic devices.

Specialty Polymers and Dyes: The amino group provides a reactive handle for incorporation into polymer backbones, such as polyamides or polyimides. The fluorine and methoxy substituents would be expected to impart unique properties to these polymers, including altered solubility, thermal stability, and refractive index. Research in this area would focus on synthesizing these novel polymers and evaluating their performance characteristics for specialized applications.

Predictive Modeling and Machine Learning Applications in Synthetic Design and Property Prediction

Computational tools are becoming indispensable for accelerating chemical research. For a molecule like this compound, these tools can guide synthesis and predict the properties of its derivatives.

Reaction Outcome Prediction: Machine learning (ML) models are now capable of predicting the regioselectivity of reactions like electrophilic aromatic substitution with high accuracy (over 90% in some cases). acs.orgnih.gov For a polysubstituted ring system, where chemical intuition may be unreliable, such models can predict the most likely site of functionalization, saving significant experimental time and resources. rsc.org Hybrid models that combine mechanistic modeling with ML can also predict reaction barriers and selectivities for processes like nucleophilic aromatic substitution. rsc.org

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR): QSAR and QSPR models build mathematical relationships between a molecule's structure and its biological activity or physical properties. mdpi.com By calculating thousands of molecular descriptors, these models can be trained to predict properties like toxicity, mutagenicity, or even material characteristics. nih.govnih.gov For this compound, QSAR could be used to design derivatives with a higher probability of desired biological activity or, conversely, to flag potential toxicity issues early in the design process. The evolution of QSAR to include experimental data from in-vitro assays (QSIIR) promises even greater predictive power. nih.gov

Table 2: Applications of Predictive Modeling
Modeling ApproachObjectivePotential Impact on ResearchReference
Machine Learning (e.g., RegioML)Predict regioselectivity of aromatic substitutionGuide synthetic strategy for creating derivatives by predicting the most reactive C-H site. rsc.org
Hybrid ML/Mechanistic ModelsPredict reaction barriers and chemoselectivityOptimize reaction conditions and anticipate competing reaction pathways. rsc.org
QSAR/QSPRPredict biological activity or physical propertiesPrioritize synthesis of compounds with desired properties and flag potential liabilities. mdpi.com
QSIIR (QSAR + In-vitro data)Enhance toxicity predictionImprove accuracy of risk assessment for new derivatives by incorporating biological data. nih.gov

Addressing Challenges in Scalable Production and Industrial Feasibility

The transition from a laboratory-scale curiosity to an industrially viable chemical is a major challenge. For a multi-substituted fine chemical, the hurdles involve cost, efficiency, and sustainability.

Process Chemistry and Optimization: A key challenge is developing a synthetic route that is not only high-yielding but also uses cost-effective, safe, and readily available reagents. The multi-step nature of the synthesis for this compound likely involves significant process development to optimize each step and minimize waste. researchgate.net The use of computational models and scale-down reactors that mimic production-scale equipment can de-risk and accelerate the scale-up process by reducing the number of expensive pilot-plant experiments. nih.gov

Sustainable and Alternative Routes: There is growing interest in biocatalysis and metabolic engineering as alternatives to traditional chemical synthesis. For example, engineered E. coli has been used to produce p-aminobenzoic acid (PABA) from renewable feedstocks like glucose. asm.orgresearchgate.net While significantly more complex, future research could explore engineering microbial pathways to produce functionalized anilines, offering a more sustainable manufacturing process. This approach faces immense challenges in enzyme engineering and pathway optimization but represents a long-term goal for green chemistry.

Q & A

Q. Basic

  • Personal Protective Equipment (PPE) : Use nitrile gloves (inspected for integrity) and chemical-resistant lab coats. Respiratory protection (e.g., N95 masks) is required if airborne particles are generated .
  • Ventilation : Conduct reactions in a fume hood to prevent inhalation of volatile byproducts.
  • Waste Disposal : Quench reactive intermediates (e.g., acylating agents) before disposal, following institutional guidelines for halogenated waste .

What methodologies are recommended for resolving contradictory spectral data (e.g., NMR, MS) when characterizing derivatives of this compound?

Q. Advanced

  • 2D NMR (HSQC, HMBC) : Resolve overlapping signals caused by aromatic protons or substituent effects. For example, HMBC can confirm coupling between the methoxy group and the benzoate core .
  • High-Resolution Mass Spectrometry (HRMS) : Differentiate between isobaric species (e.g., distinguishing Cl vs. CH3CH2 substitutions) with mass accuracy <3 ppm .
  • X-ray Crystallography : Definitive structural elucidation for crystalline derivatives, particularly when steric hindrance from the methoxy group causes ambiguous NOE correlations .

How can researchers design kinetic studies to evaluate the reactivity of the fluoro and methoxy substituents in nucleophilic aromatic substitution (NAS) reactions?

Q. Advanced

  • Variable Control : Compare reaction rates under identical conditions (solvent, temperature) using derivatives lacking either the fluoro or methoxy group.
  • Isotopic Labeling : Use ²H or ¹⁸O isotopes to track substituent effects on transition states.
  • Computational Modeling : Employ DFT calculations (e.g., Gaussian 16) to predict activation energies and identify rate-limiting steps influenced by electron-withdrawing (fluoro) or donating (methoxy) groups .

What analytical techniques are essential for confirming the purity and structural integrity of this compound?

Q. Basic

  • HPLC/GC : Use reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection (λ = 254 nm) to assess purity >98% .
  • ¹H/¹³C NMR : Confirm the presence of characteristic signals (e.g., methoxy singlet at δ ~3.8 ppm, aromatic protons split by fluorine coupling) .
  • Elemental Analysis : Validate C, H, N, and F percentages within ±0.4% of theoretical values .

What strategies can be employed to address low yields in the acylation or alkylation steps of this compound derivatives?

Q. Advanced

  • Catalyst Optimization : Switch from AlCl3 to milder Lewis acids (e.g., Sc(OTf)3) to reduce side reactions like over-alkylation .
  • Solvent Screening : Test polar aprotic solvents (DMSO, DMF) to stabilize charged intermediates or non-polar solvents (toluene) for sterically hindered reactions .
  • Microwave-Assisted Synthesis : Reduce reaction times and improve yields by 15–20% through controlled dielectric heating .

What are the key considerations when selecting solvents for recrystallizing this compound to achieve high purity?

Q. Basic

  • Solubility Profile : Use ethanol/water mixtures (4:1 v/v) for gradual crystallization, avoiding high-boiling solvents like DMSO that trap impurities .
  • Temperature Gradient : Cool from reflux to 4°C slowly to promote large crystal formation.
  • Additives : Include activated charcoal (1% w/v) to adsorb colored byproducts during hot filtration .

How do electronic effects of the amino, fluoro, and methoxy groups influence the compound’s reactivity in palladium-catalyzed cross-coupling reactions?

Q. Advanced

  • Electron-Withdrawing Fluoro Group : Activates the aromatic ring toward oxidative addition in Suzuki-Miyaura couplings but may deactivate electron-rich palladium intermediates .
  • Methoxy as a Directing Group : Facilitates ortho-metalation in C–H activation reactions; however, steric bulk can hinder catalyst access .
  • Amino Group Protection : Boc or acetyl protection prevents coordination with Pd catalysts, improving reaction efficiency. Deprotection post-coupling restores functionality .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.